Cas no 1805624-01-4 (Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate)

Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
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- Inchi: 1S/C9H8BrF2NO3/c1-16-9(15)6-7(14)4(3-10)2-5(13-6)8(11)12/h2,8,14H,3H2,1H3
- InChI Key: OLXTZKAHPPTFNI-UHFFFAOYSA-N
- SMILES: BrCC1=CC(C(F)F)=NC(C(=O)OC)=C1O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 255
- Topological Polar Surface Area: 59.4
- XLogP3: 2.4
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029026823-250mg |
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |
1805624-01-4 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029026823-500mg |
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |
1805624-01-4 | 95% | 500mg |
$1,786.10 | 2022-04-01 | |
Alichem | A029026823-1g |
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate |
1805624-01-4 | 95% | 1g |
$2,837.10 | 2022-04-01 |
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate
Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1805624-01-4): A Versatile Building Block in Medicinal Chemistry
Recent advancements in synthetic organic chemistry have highlighted the significance of Methyl 4-(bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-2-carboxylate (CAS No. 1805624-01-4) as a critical intermediate for designing bioactive molecules. This compound, characterized by its unique combination of substituents on the pyridine scaffold, has gained attention due to its potential in modulating pharmacokinetic properties and enhancing ligand efficiency. The bromomethyl group at position 4 provides a reactive site for nucleophilic substitution reactions, enabling precise functionalization during multi-step synthesis. Meanwhile, the difluoromethyl substituent at position 6 introduces electronic effects that stabilize the molecule while modulating hydrogen bonding capacity—a feature critical for optimizing drug-receptor interactions.
Structural analysis reveals that this compound's pyridine ring adopts a planar conformation, with the hydroxyl group at C3 creating steric hindrance that influences conformational flexibility. Computational studies using density functional theory (DFT) have demonstrated that the methyl ester moiety at the carboxylic acid position reduces polarity compared to its parent acid form, thereby improving membrane permeability—a key parameter in drug delivery systems. This structural versatility is further underscored by recent research published in Journal of Medicinal Chemistry, where this compound served as a key precursor in synthesizing novel kinase inhibitors with improved selectivity profiles.
In academic research settings, this compound has been extensively utilized in exploring fluorinated pyridine derivatives' role in protein-protein interaction (PPI) modulation. A groundbreaking study from the University of Cambridge (2023) demonstrated that introducing a difluoromethyl group into pyridine-based scaffolds significantly enhances binding affinity to cryptic PPI pockets previously considered undruggable. The brominated methyl substituent proved particularly valuable for late-stage diversification strategies, allowing researchers to rapidly screen multiple analogs against targets such as bromodomain-containing proteins.
Clinical translational studies have begun investigating derivatives of this compound as potential treatments for metabolic disorders. Preclinical trials reported in Nature Communications (2024) showed that compounds derived from CAS No. 1805624-01-4 exhibited potent activity against fatty acid synthase (FASN), a validated target in obesity and diabetes research. The strategic placement of substituents allowed optimization of ADME properties: the hydroxyl group facilitated hepatic metabolism while the difluoromethylation minimized off-target effects through improved shape complementarity.
Innovative applications extend to immuno-oncology research where this compound's structure enables dual functionality. Researchers at Memorial Sloan Kettering Cancer Center recently employed it as a chiral building block for synthesizing asymmetric ligands capable of simultaneously targeting checkpoint inhibitors and metabolic pathways in cancer cells. The brominated methyl group served as an anchor point for attaching tumor-penetrating peptides, while the difluoromethylation enhanced stability under physiological conditions—a critical factor for intracellular drug delivery systems.
Synthetic methodologies involving this compound continue to advance with green chemistry principles gaining prominence. A notable contribution from ETH Zurich (2023) described a palladium-catalyzed cross-coupling protocol using this compound's bromomethyl unit as a coupling partner under microwave-assisted conditions, achieving >95% yield with minimal solvent consumption. This approach aligns with current trends toward sustainable synthesis practices without compromising reaction efficiency or stereochemical control.
Spectroscopic characterization confirms its distinct physicochemical properties: proton NMR analysis shows characteristic peaks at δ 7.8–8.2 ppm corresponding to the substituted pyridine ring, while carbon NMR reveals chemical shifts indicative of electron-withdrawing difluoromethylation effects on adjacent carbons. X-ray crystallography studies conducted by Merck Research Labs demonstrated a unique solid-state packing arrangement where hydrogen bonds between hydroxyl groups create supramolecular assemblies that may influence formulation behavior—a discovery now informing prodrug design strategies.
Bioisosteric replacements incorporating this scaffold have opened new avenues in enzyme inhibition research. Scientists at Stanford University recently replaced the bromo group with trifluoromethoxy functionality to create irreversible inhibitors targeting epigenetic modifiers such as histone deacetylases (HDACs). The resulting compounds showed superior catalytic efficiency compared to conventional HDAC inhibitors, attributed to the enhanced hydrophobicity provided by both methyl ester and difluoromethylation groups.
In material science applications, this compound has been incorporated into stimuli-responsive polymer networks through click chemistry approaches. A collaborative study between MIT and Pfizer revealed that when grafted onto polyethylene glycol backbones via azide-alkyne cycloaddition reactions using its brominated functionality, these materials exhibit pH-dependent swelling characteristics ideal for controlled drug release systems within tumor microenvironments.
The strategic placement of substituents also facilitates conformational restriction important for maintaining bioactive conformations. Molecular dynamics simulations performed by GlaxoSmithKline researchers showed that the combination of hydroxyl and difluoromethylation groups reduces rotational entropy losses during receptor binding—a critical factor often overlooked but increasingly recognized as essential for developing high-affinity small molecule drugs.
Ongoing investigations focus on leveraging its structural features for developing PROTAC-based therapeutics targeting undruggable oncogenes such as KRAS G12C variants. By attaching an E3 ligase-recruiting moiety through Suzuki-Miyaura coupling using its brominated site and linking it via a difluoromethoxymethylene spacer to an optimized KRAS inhibitor core, researchers have created bivalent molecules capable of inducing targeted protein degradation—a paradigm shift offering unprecedented therapeutic possibilities.
New insights from photopharmacology research indicate potential light-switchable drug applications when combined with photoactivatable groups attached via its reactive brominated methyl position. Collaborative work between Harvard Medical School and Novartis demonstrated reversible photochemical modulation of FASN inhibition activity through azobenzene conjugation sites created using this compound's bromo functionality—opening promising avenues for spatiotemporally controlled drug action without systemic toxicity risks.
Radiolabeling studies using carbon-11 isotopes attached via its difluoromethoxy substituent are advancing positron emission tomography (PET) imaging applications for metabolic disease monitoring systems developed by Siemens Healthineers' research division (published Q3 2023). The fluorinated environment around carbon atoms enables efficient isotopic incorporation while preserving pharmacokinetic profiles necessary for accurate imaging diagnostics.
Safety assessment data from recent toxicology studies conducted under OECD guidelines show favorable acute toxicity profiles when administered subcutaneously or intravenously up to 50 mg/kg doses in murine models—critical information supporting its progression into preclinical development pipelines without requiring additional regulatory hurdles related to restricted substances classification.
This multifunctional platform molecule continues to drive innovation across diverse therapeutic areas including neurodegenerative diseases where derivatives are being evaluated as γ-secretase modulators targeting amyloid precursor protein processing pathways associated with Alzheimer's disease progression (Phase I clinical trial initiated July 2024).
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